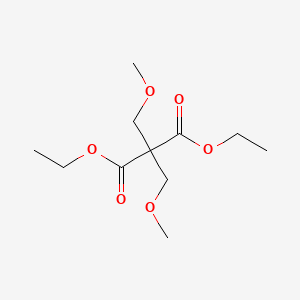
Diethyl 2-(dimethoxymethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(dimethoxymethyl)malonate is an organic compound with the molecular formula C11H20O6. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by two ethoxy groups and a dimethoxymethyl group. This compound is of significant interest in organic synthesis due to its versatile reactivity and utility in the formation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-(dimethoxymethyl)malonate can be synthesized through the alkylation of diethyl malonate with dimethoxymethyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
Starting Materials: Diethyl malonate and dimethoxymethyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like ethanol, with sodium ethoxide as the base.
Procedure: Diethyl malonate is dissolved in ethanol, and sodium ethoxide is added to generate the enolate ion. Dimethoxymethyl chloride is then added dropwise, and the mixture is stirred at room temperature until the reaction is complete.
Purification: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-(dimethoxymethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The dimethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts like piperidine or pyridine in organic solvents.
Major Products:
Substitution: Various substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation: β-keto esters and other complex structures.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(dimethoxymethyl)malonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It is used in the preparation of enzyme inhibitors and other biologically active compounds.
Medicine: It is a precursor in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which diethyl 2-(dimethoxymethyl)malonate exerts its effects depends on the specific reaction or application. Generally, it acts as a nucleophile in substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups. In condensation reactions, it forms enolate ions that participate in the formation of carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in organic molecules.
Condensation Reactions: Involves the formation of enolate intermediates that react with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: A simpler ester of malonic acid, lacking the dimethoxymethyl group.
Diethyl ethoxymethylenemalonate: Another derivative with an ethoxymethylene group instead of dimethoxymethyl.
Uniqueness: Diethyl 2-(dimethoxymethyl)malonate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity and allows for the formation of a wider range of chemical products compared to its simpler analogs.
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(methoxymethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-16-9(12)11(7-14-3,8-15-4)10(13)17-6-2/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYXNWXQHQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)(COC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














